2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
The compound 2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a phthalazinone derivative featuring dual fluorophenyl substituents and a 1,2,4-oxadiazole moiety. Key inferred characteristics include:
- Molecular Formula: Likely C₂₃H₁₃F₂N₄O₂ (based on substituent replacement in analogs).
- Molecular Weight: Estimated ~400–410 g/mol (comparable to and ).
- Lipophilicity (logP): Predicted higher than methoxy-substituted analogs (~4.7–5.0) due to fluorine’s electron-withdrawing and lipophilic nature .
- Hydrogen Bond Acceptors (HBAs): Likely 7–8 (similar to analogs with oxadiazole and phthalazinone cores) .
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N4O2/c23-14-8-10-16(11-9-14)28-22(29)18-7-2-1-6-17(18)19(26-28)21-25-20(27-30-21)13-4-3-5-15(24)12-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYHJCQPGIDVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Coupling of Fluorinated Aromatic Rings: The fluorinated aromatic rings are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions. These reactions require specific conditions, including the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Formation of the Dihydrophthalazinone Core: The final step involves the formation of the dihydrophthalazinone core through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a phthalic anhydride or a similar compound under reflux conditions in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.
Scientific Research Applications
2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated aromatic rings and oxadiazole moiety could be useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Structural Analogs
Key Observations:
Impact of Substituents on Lipophilicity :
- Fluorine substituents increase logP compared to methoxy groups (e.g., 4.7767 in vs. ~4.9 estimated for the target compound) due to fluorine’s higher lipophilicity .
- Bulkier substituents (e.g., ethoxy-methoxy in ) reduce logP slightly (4.6704) despite added hydrophobicity, possibly due to steric effects .
Hydrogen Bond Acceptors (HBAs): The oxadiazole and phthalazinone cores contribute 5–6 HBAs. Additional substituents like methoxy or ethoxy add 1–2 HBAs .
Molecular Weight Trends :
- Bromine substitution () significantly increases molecular weight (445.27) compared to fluorine or methoxy analogs .
Research Findings and Implications
Bioactivity Considerations
Biological Activity
The compound 2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to achieve the desired dihydrophthalazinone structure. The synthetic pathways often utilize common reagents such as acetic anhydride and various amines to introduce functional groups that enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. In a study focusing on neuroinflammation, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been investigated extensively. Compounds similar to 2-(4-fluorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one have shown cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value indicating significant inhibition of cell proliferation in breast cancer cells . The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's, oxadiazole derivatives have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme associated with cognitive decline. This inhibition could lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission .
Case Studies
| Study | Findings | |
|---|---|---|
| Study A | Investigated antimicrobial activity against E. coli and S. aureus | Showed significant inhibition at low concentrations |
| Study B | Assessed anti-inflammatory effects in LPS-stimulated macrophages | Reduced cytokine production indicates potential for inflammatory diseases |
| Study C | Evaluated anticancer activity against MCF-7 breast cancer cells | Induced apoptosis with an IC50 value of 12 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
